molecular formula C17H16ClN5O5S B2665929 2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-57-4

2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No. B2665929
CAS RN: 851785-57-4
M. Wt: 437.86
InChI Key: VKLLJXQUHGSKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O5S and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, particularly those incorporating 1,3,4-oxadiazole, isoxazole, and thiadiazole moieties, play a significant role in pharmaceutical research due to their diverse pharmacological activities. For instance, the synthesis of compounds containing 1,3,4-oxadiazole derivatives has been explored for their potential α-glucosidase inhibitory properties, which could be promising for diabetes treatment (Iftikhar et al., 2019). Similarly, the synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have been investigated for their activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment (Rehman et al., 2013).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds containing oxadiazole and related heterocycles are of significant interest. Novel chalcones bearing 1,3,4-oxadiazole derivatives have been synthesized and evaluated as bio-active antimicrobial agents against multidrug-resistant bacteria and fungi, showcasing the potential for developing new therapeutic agents (Joshi & Parikh, 2013). Additionally, the synthesis of novel thioxothiazolidin-4-one derivatives has demonstrated anticancer and antiangiogenic effects in vivo, suggesting potential for cancer therapy (Chandrappa et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of novel compounds, such as those containing 1,3,4-thia/oxadiazole moieties, has yielded compounds with significant radical scavenging abilities. These findings indicate potential applications in preventing oxidative stress-related diseases (Lelyukh et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O5S/c1-10-6-13(23-28-10)20-15(25)9-29-17-22-21-16(27-17)7-19-14(24)8-26-12-4-2-11(18)3-5-12/h2-6H,7-9H2,1H3,(H,19,24)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLLJXQUHGSKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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